(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone
Description
The compound (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone consists of two distinct moieties:
(E)-but-2-enedioic acid (fumaric acid): A dicarboxylic acid with a trans-configuration, widely used in pharmaceuticals as a counterion to enhance solubility and stability of active ingredients. It is notably employed in antimuscarinic drugs like fesoterodine fumarate .
(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone: A piperazine-based methanone derivative featuring a 4-nitrophenyl group and a branched piperazine chain terminating in a 3-(trifluoromethyl)phenyl substituent.
The combination of these moieties implies dual functionality: fumaric acid as a stabilizing agent and the piperazine-methanone core as the bioactive component.
Properties
CAS No. |
65274-68-2 |
|---|---|
Molecular Formula |
C32H36F3N5O11 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28F3N5O3.2C4H4O4/c25-24(26,27)20-2-1-3-22(18-20)30-14-10-28(11-15-30)8-9-29-12-16-31(17-13-29)23(33)19-4-6-21(7-5-19)32(34)35;2*5-3(6)1-2-4(7)8/h1-7,18H,8-17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
VBYNCUINSXRBBB-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2=CC=CC(=C2)C(F)(F)F)CCN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperazine Derivatives Bearing Trifluoromethylphenyl Groups
Aromatic Substitution via Palladium-Catalyzed Cross-Coupling
The introduction of trifluoromethyl-substituted phenyl groups onto piperazine rings is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For example, arylboronic acids bearing trifluoromethyl groups are coupled with halogenated piperazine derivatives under inert atmosphere using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf).- Typical conditions:
- Solvents: 1,4-dioxane/water or toluene/water mixtures
- Base: Sodium carbonate or potassium carbonate
- Temperature: 80–100 °C
- Reaction time: 4–12 hours
- Inert atmosphere (argon or nitrogen) to prevent catalyst degradation
- Yields reported for similar reactions range from 40% to 80% depending on substrate and conditions.
- Typical conditions:
| Substrate (Halogenated Piperazine) | Arylboronic Acid (Trifluoromethylphenyl) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 5-bromo-N-substituted piperazine | 4-(3-(trifluoromethyl)phenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-dioxane/water | 100 | 4 | 71 |
| 4-chloropyrimidinyl piperazine | 2,4-difluorophenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Toluene | 140 | 0.5 | 89 |
Amide Bond Formation with (E)-but-2-enedioic Acid
- The maleic acid moiety ((E)-but-2-enedioic acid) is typically introduced via amide bond formation between the acid and the piperazine nitrogen.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation under mild conditions.
- Reaction conditions:
- Solvent: Dichloromethane, DMF, or acetonitrile
- Temperature: 0–25 °C to room temperature
- Reaction time: Several hours to overnight
- Purification is often achieved by column chromatography or recrystallization.
Introduction of the 4-Nitrophenyl Group
- The 4-nitrophenyl group can be introduced either by:
- Direct substitution on a piperazine nitrogen using 4-nitrophenyl chloroformate or 4-nitrophenyl isocyanate derivatives, or
- Palladium-catalyzed coupling of a 4-nitrophenyl boronic acid with a halogenated intermediate.
- Reaction conditions are similar to those described for Suzuki couplings, with careful control to avoid reduction of the nitro group.
Representative Experimental Data Summary
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki Coupling | Piperazine-Br + 4-(3-(trifluoromethyl)phenyl)boronic acid, Pd(PPh3)4, Na2CO3, 100 °C, 4 h | 71 | Inert atmosphere, monitored by TLC, purified by column chromatography |
| 2 | Amide Bond Formation | (E)-but-2-enedioic acid + piperazine derivative, EDC or DCC, DCM, RT, overnight | 65–80 | Mild conditions to preserve double bond geometry |
| 3 | 4-Nitrophenyl Substitution | Piperazine derivative + 4-nitrophenyl chloroformate, base, DCM, 0–25 °C, 3–6 h | 60–75 | Avoid reduction of nitro group, purification by chromatography |
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity and substitution patterns.
- Mass spectrometry (LCMS, HRMS) confirms molecular weight and purity.
- Infrared (IR) spectroscopy identifies functional groups, especially amide bonds and nitro groups.
- Purification: Column chromatography on silica gel using solvent gradients (e.g., methanol/dichloromethane or hexane/ethyl acetate) is standard.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The trifluoromethyl and nitrophenyl groups are known to enhance the biological activity of compounds, making them promising candidates for drug development.
Industry
In industry, (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Piperazine-Methanone Derivatives
| Compound Name | Key Substituents | Physicochemical Properties (Melting Point, NMR Data) | Reference |
|---|---|---|---|
| Target Compound | 4-nitrophenyl, trifluoromethylphenyl, dual piperazine chains | Data not explicitly reported (inferred similar to analogs) | |
| 4-(2-ethoxyphenyl)piperazin-1-ylmethanone | 4-nitrophenyl, 2-ethoxyphenyl | Melting point: Not reported; NMR: δ 7.22–7.34 (aromatic protons) | |
| 1-[4-(3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | 2-fluorophenoxy, triazolopyrimidine | Melting point: Not reported | |
| 7e (from ) | 4-methoxyphenylsulfonyl, tetrazole-thioether | Melting point: 131–134°C | |
| 7f (from ) | 4-(trifluoromethyl)phenylsulfonyl, tetrazole-thioether | Melting point: 165–167°C |
Key Observations :
Key Observations :
- The target compound’s synthesis likely mirrors fesoterodine fumarate preparation, where fumaric acid is introduced via salt formation .
- Piperazine functionalization methods (e.g., sulfonylation, alkylation) are consistent across analogs, though substituents dictate reaction efficiency .
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s 4-nitrophenyl group may confer electron-withdrawing effects, enhancing binding to receptors with aromatic pockets (e.g., 5-HT1A) compared to ethoxy or methoxy analogs .
Biological Activity
The compound (E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone , commonly referred to as a piperazine derivative, exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound integrates several functional groups that enhance its interaction with biological systems. The presence of the piperazine ring , trifluoromethyl group , and butenedioic acid moiety suggests a complex mechanism of action, potentially involving multiple biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 475.5 g/mol |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Research indicates that compounds similar to this piperazine derivative often act as serotonin receptor antagonists , particularly at the 5-HT1A receptor . This interaction can modulate neurotransmitter signaling pathways, affecting mood regulation, anxiety, and cognitive functions. Specifically, studies have shown that this compound may inhibit serotonin's natural effects by binding to the receptor without activating it, thus functioning as a silent antagonist.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.9 to 25.9 µM, indicating effective bactericidal properties .
Anti-inflammatory Properties
The compound's structure may also confer anti-inflammatory effects. Research into related piperazine derivatives has shown that modifications in substituents can enhance or diminish anti-inflammatory activity. For example, certain substitutions on the phenyl ring were found to increase the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting a nuanced role in inflammatory pathways .
Study 1: Serotonin Receptor Interaction
A study focused on the interaction of similar piperazine compounds with serotonin receptors revealed that these compounds could effectively inhibit receptor activation in vitro. This inhibition was linked to alterations in intracellular signaling pathways associated with mood disorders.
Study 2: Antimicrobial Efficacy
In another study evaluating antimicrobial efficacy, a series of piperazine derivatives were tested against various pathogens. The results indicated that modifications such as introducing trifluoromethyl groups significantly enhanced antibacterial activity, supporting the hypothesis that structural features critically influence biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
